molecular formula C14H16ClN3O2S B2769492 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-66-7

7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2769492
CAS No.: 422526-66-7
M. Wt: 325.81
InChI Key: WUJPBDWUVIQZNU-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazolin-4-one class, characterized by a fused bicyclic core with a sulfur atom at position 2 (sulfanylidene group), a chlorine substituent at position 7, and a morpholinoethyl moiety at position 2.

Properties

IUPAC Name

7-chloro-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-10-1-2-11-12(9-10)16-14(21)18(13(11)19)4-3-17-5-7-20-8-6-17/h1-2,9H,3-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJPBDWUVIQZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholin-4-ylethyl Side Chain: The morpholin-4-ylethyl side chain can be attached through nucleophilic substitution reactions, where the quinazolinone core is reacted with a suitable morpholine derivative.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol or thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 is a key determinant of biological activity and physicochemical properties. Below is a comparison of analogs:

Compound Name / ID Substituent at Position 3 Molecular Formula Molecular Weight Key Features
Target Compound 2-(Morpholin-4-yl)ethyl Not explicitly provided ~406.9 (calc.) Morpholine enhances solubility; potential for hydrogen bonding
BD38170 () 3-(4-Methylpiperazine-1-carbonyl)phenyl C20H19ClN4O2S 414.9085 Piperazine carbonyl may increase lipophilicity; phenyl group adds rigidity
7-Chloro-3-(2-methoxyphenyl)-2-sulfanylidene-... (CAS 851175-87-6, ) 2-Methoxyphenyl Not explicitly provided ~387.4 (calc.) Methoxy group improves solubility but discontinued due to stability issues
3-(Prop-2-en-1-yl)-2-sulfanylidene-... () Prop-2-en-1-yl (allyl) C11H10N2OS 218.27 Simpler synthesis; reported cytokinin and antimicrobial activity

Key Observations :

  • The discontinued status of the 2-methoxyphenyl analog () suggests challenges in stability or efficacy, possibly due to metabolic lability of the methoxy group.

Substituent Variations at Position 2 and 7

Position 2 (sulfanylidene) and position 7 (chlorine) are conserved in most analogs, but modifications exist:

Compound Name / ID Position 2 Modification Position 7 Modification Biological Implications
Target Compound Sulfanylidene (S=) Chlorine Chlorine enhances electron-withdrawing effects
7-Chloro-2-[(4-chlorobenzyl)thio]-3-(3,4-dichlorophenyl)-... () (4-Chlorobenzyl)thio Chlorine Increased lipophilicity; potential CNS targeting
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-... () Substituted benzylsulfanyl None (fluorine at 6?) Ketone group may introduce metabolic instability

Key Observations :

  • The sulfanylidene group in the target compound likely stabilizes the tautomeric form, influencing binding affinity .
  • Additional chlorines in ’s compound increase hydrophobicity, which may enhance membrane penetration but reduce aqueous solubility.

Biological Activity

7-Chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 422526-66-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazolin core with a chloro substituent and a morpholine group, which may contribute to its biological activity. The presence of the sulfanylidene moiety is also noteworthy as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related quinazoline derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structural features have been evaluated for their efficacy against bacterial strains. In vitro assays demonstrated significant inhibition of biofilm formation and bacterial growth, indicating potential applications in treating infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of certain kinases involved in cancer cell signaling.
  • Receptor Modulation : The morpholine moiety could facilitate interactions with neurotransmitter receptors or other protein targets.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can influence ROS levels, thereby affecting cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

  • Anticancer Efficacy : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.
    CompoundIC50 (µM)Cancer Cell Line
    Compound A5.0MCF-7
    Compound B10.0HeLa
    7-Chloro...7.5A549
  • Antimicrobial Activity : Another study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Q & A

Q. What synthetic methodologies are effective for synthesizing 7-chloro-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Formation : React a substituted benzoic acid derivative (e.g., 2-amino-5-chlorobenzoic acid) with allyl isothiocyanate in ethanol under reflux, catalyzed by triethylamine. This forms the tetrahydroquinazolinone scaffold .

Functionalization : Introduce the morpholinylethyl group via nucleophilic substitution or coupling reactions. For example, react the intermediate with 2-(morpholin-4-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ .

Purification : Recrystallize from ethanol or methanol to obtain high-purity crystals. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.68 Å) and angles to confirm the planar tetrahydroquinazolinone core and hydrogen-bonded packing (e.g., N–H⋯O chains) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and thiocarbonyl sulfur environment .
    • IR : Detect thiocarbonyl (C=S) stretches near 1200–1250 cm⁻¹ and morpholine C–N vibrations at ~1100 cm⁻¹ .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Testing : Use agar dilution or microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytokinin Activity : Assess plant cell division via tobacco callus bioassays, comparing to standard cytokinins like kinetin .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Methodological Answer: Key Structure-Activity Relationship (SAR) insights:

Substituent Impact on Bioactivity Reference
Chlorine at position 7Enhances antimicrobial potency (e.g., MIC ↓ 50%)
Morpholinylethyl groupImproves solubility and CNS penetration
Thiocarbonyl (C=S)Critical for binding to bacterial dihydrofolate reductase

Experimental Design : Synthesize analogs (e.g., replacing morpholine with piperazine) and compare activities via dose-response curves. Use molecular docking to predict binding modes .

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the thiocarbonyl group’s electron-deficient nature facilitates nucleophilic attacks .
  • Molecular Docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2). Key interactions include hydrogen bonds between morpholine oxygen and Arg98 .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Verify Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted intermediates can skew results .

Standardize Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C). For cytotoxicity, use MTT assays with consistent cell lines (e.g., HeLa) .

Cross-Validate : Compare crystallographic data (e.g., hydrogen-bond patterns) to rule out polymorphic effects .

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